molecular formula C3H7N3 B1337692 1-Azidopropane CAS No. 22293-25-0

1-Azidopropane

Cat. No. B1337692
CAS RN: 22293-25-0
M. Wt: 85.11 g/mol
InChI Key: TVPPZASKIXGUJQ-UHFFFAOYSA-N
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Description

1-Azidopropane, also known as 1-propyl azide or azidohexane, is a colorless and odorless organic compound. It has a molecular formula of C3H7N3 and a molecular weight of 85.11 g/mol . This compound is a member of the azide family of compounds and has an -N3 group attached to one of its carbon atoms.


Synthesis Analysis

1-Azidopropane can be synthesized using sodium azide, a toxic and explosive reagent. The reaction between sodium azide and 1-bromopropane in the presence of copper (I) cyanide as a catalyst produces 1-azidopropane . Aliphatic azides like 1-azidopropane are recognized as useful precursors for the synthesis of a range of nitrogen-based scaffolds of therapeutic drugs, biologically active compounds, and functional materials .


Molecular Structure Analysis

The molecular structure of 1-Azidopropane consists of three carbon molecules, seven hydrogen molecules, and one azide group (-N3) . The nitrogen atoms in the -N3 group are highly unstable, which gives this compound its explosive properties.


Chemical Reactions Analysis

Aliphatic azides like 1-azidopropane are versatile compounds found in a variety of biologically active pharmaceuticals . They are also recognized as useful precursors for the synthesis of a range of nitrogen-based scaffolds of therapeutic drugs, biologically active compounds, and functional materials .

Scientific Research Applications

Applications in Peptide Synthesis

A prominent application of azido compounds, akin to 1-Azidopropane, is in the synthesis of peptidotriazoles. Tornøe et al. (2002) reported a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This process efficiently incorporates 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains, demonstrating the azide's role in peptide modification and drug discovery Tornøe, C., Christensen, C., & Meldal, M. (2002).

Magnetic Materials and Molecular Magnets

Azido groups are crucial in the construction of magnetic molecular materials. Zeng et al. (2009) focused on azido metal compounds, exploring their magnetochemistry to develop materials with applications ranging from data storage to quantum computing. This review underscores the azido group's role in enabling diverse magnetic behaviors, highlighting its importance in the field of magnetochemistry Zeng, Y.-F., Hu, X., Liu, F.-C., & Bu, X. (2009).

Energetic Materials Synthesis

The design and synthesis of energetic materials also benefit from azide functionalities. Pant et al. (2006) synthesized and characterized two new energetic azido esters, demonstrating the potential of azido compounds in creating high-energy density materials for applications in propellants and explosives Pant, C., Wagh, R., Nair, J., Gore, G. M., & Venugopalan, S. (2006).

Analytical Chemistry Applications

In analytical chemistry, azido compounds have been employed in the development of sensitive detection methods. Vacek et al. (2004) worked on determining azidothymidine levels in biological samples using electrochemical methods, showcasing the azido group's utility in enhancing analytical techniques for drug monitoring and pharmacokinetic studies Vacek, J., Andrysik, Z., Trnková, L., & Kizek, R. (2004).

Biocatalysis and Organic Synthesis

Azido groups are instrumental in biocatalytic and synthetic organic chemistry applications. Molinaro et al. (2010) described the enzymatic resolution of 2-alkyl-2-aryl-disubstituted epoxides using sodium azide, leading to the synthesis of novel regio- and enantioselective 1-azido-2-arylpropan-2-ols. These intermediates are pivotal for preparing enantiomerically enriched amino alcohols and aziridines, demonstrating the azide's versatility in synthetic chemistry Molinaro, C., Guilbault, A.-A., & Kosjek, B. (2010).

Safety And Hazards

1-Azidopropane is a member of the azide family of compounds, which are known to be mutagenic and carcinogenic . A small exposure to these impurities may lead to cancer . Therefore, the handling and usage of 1-azidopropane require special precautions .

properties

IUPAC Name

1-azidopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3/c1-2-3-5-6-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPPZASKIXGUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3
Record name n-Propyl azide
Source Wikipedia
URL https://en.wikipedia.org/wiki/N-Propyl_azide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496682
Record name n-Propyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azidopropane

CAS RN

22293-25-0
Record name 1-Azidopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22293-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Propyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
NS Karanjule, MB Talawar, R Sivabalan, GM Gore… - 2007 - nopr.niscpr.res.in
This paper reports the synthesis of title compound (ADMP) for its possible use as an energetic azido plasticizer. The synthesis was carried out by protecting readily available sugar D-…
Number of citations: 6 nopr.niscpr.res.in
N Wang, J Li, B Chen, Y Ou - Propellants, Explosives …, 1998 - Wiley Online Library
… 2-Methyl-2-nitro-1-azidopropane was synthesized through a condensation reaction, substitution reaction and azideation. The molecular structure of the product has been determined by MS, IR and …
Number of citations: 4 onlinelibrary.wiley.com
A Holý - Collection of Czechoslovak chemical communications, 1989 - cccc.uochb.cas.cz
1-Azidopropane-2,3-diol (IIb) reacts with p-toluenesulfonyl chloride to give the tosyl derivative IIIa which, on acid catalyzed condensation with 2,3-dihydropyran, afforded 1-azido-2-(…
Number of citations: 22 cccc.uochb.cas.cz
C Varner, X Zhou, ZK Saxman, JD Leger… - Chemical Physics, 2018 - Elsevier
… We selected 1-azidopropane for DFT calculations to minimize the computational time. Geometry optimization with normal mode analysis, as well as anharmonic frequency calculations, …
Number of citations: 15 www.sciencedirect.com
AS Kritchenkov, AV Kletskov, AR Egorov… - Food Chemistry, 2021 - Elsevier
… -3-chloropropan-2-ol in the reaction mixture, ie 1-azidopropane-2,3-diol. Thus, the treatment … , in the reaction mixtures treated at 40 C, not only 1-azidopropane-2,3-diol (the product of …
Number of citations: 34 www.sciencedirect.com
ST Liu, CY Liu - The Journal of Organic Chemistry, 1992 - ACS Publications
… 2.2- Bis[(methanesulfonyloxy )methyl]- 1-azidopropane (6). A mixture of compound 5 (2.13 g, 11.4 mmol), water (2 mL), THF (10 mL), and a few drops of HC1 was heated toreflux for 1 h. …
Number of citations: 28 pubs.acs.org
J Masuda, S Kondo, Y Matsumoto… - …, 2018 - Wiley Online Library
… For instance, 1-azidopropane has (N C +N O )/N N =1.00, and is highly explosive. Thus, hexakis(azidomethyl)benzene 1, having (N C +N O )/N N =0.67, is even more explosive. It is …
F Mueller, A Karwe, J Mattay - The Journal of Organic Chemistry, 1992 - ACS Publications
As there is no easy synthesis of a 1, 4, 7, 10-cyclo-dodecatetraene, 11 the standard azirine preparation via the vinyl azide could not be used. 12 Instead, we prepared 1.4. 7.10-…
Number of citations: 17 pubs.acs.org
X Dong, W Lin, S Wang, H Zhang, Z Zhang… - Journal of Porphyrins …, 2023 - World Scientific
… aniline derivative 5 was fabricated by using Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC)/click chemistry, a highly efficient reaction for functionalization, from 1-azidopropane (4) …
Number of citations: 0 www.worldscientific.com
MJ McQuaid, H Sun, D Rigby - Journal of computational …, 2004 - Wiley Online Library
To establish force‐field‐based (molecular) modeling capability that will accurately predict condensed‐phase thermophysical properties for materials containing aliphatic azide chains, …
Number of citations: 230 onlinelibrary.wiley.com

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